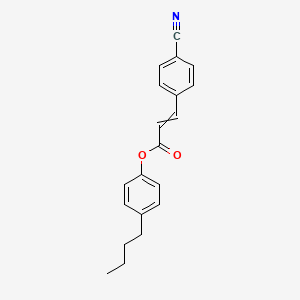
p-Butylphenyl p-cyanocinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Butylphenyl p-cyanocinnamate: is an organic compound that belongs to the class of cinnamate derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a butyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Butylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an aldehyde with a cyanocinnamic acid in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: p-Butylphenyl p-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The phenyl ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives
科学的研究の応用
p-Butylphenyl p-cyanocinnamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an inhibitor of specific enzymes and transporters.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties.
Industry: Used in the formulation of UV-absorbing materials and as a stabilizer in polymer production
作用機序
The mechanism of action of p-Butylphenyl p-cyanocinnamate involves its interaction with specific molecular targets and pathways. One of the key targets is the monocarboxylate transporter-1 (MCT1), which is involved in the transport of lactate into cancer cells. By inhibiting MCT1, this compound disrupts the metabolic symbiosis between hypoxic and aerobic cancer cells, leading to the death of hypoxic cells due to glucose deprivation .
類似化合物との比較
- p-Methylphenyl p-cyanocinnamate
- p-Ethylphenyl p-cyanocinnamate
- p-Propylphenyl p-cyanocinnamate
Comparison: Compared to its similar compounds, p-Butylphenyl p-cyanocinnamate exhibits unique properties due to the presence of the butyl group. This group increases the compound’s hydrophobicity, which can enhance its interaction with lipid membranes and improve its bioavailability. Additionally, the butyl group may influence the compound’s reactivity and stability, making it distinct from its methyl, ethyl, and propyl analogs .
特性
CAS番号 |
61924-45-6 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
(4-butylphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-16-9-12-19(13-10-16)23-20(22)14-11-17-5-7-18(15-21)8-6-17/h5-14H,2-4H2,1H3 |
InChIキー |
OYKLNRSYVCUPKA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


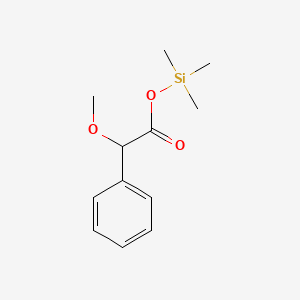
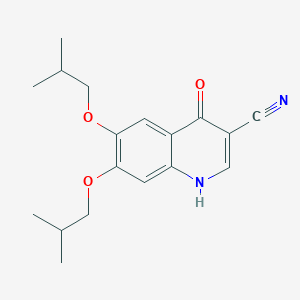

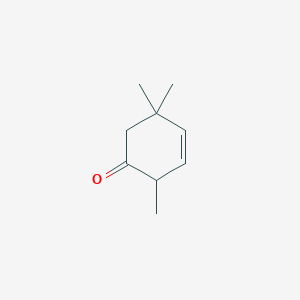
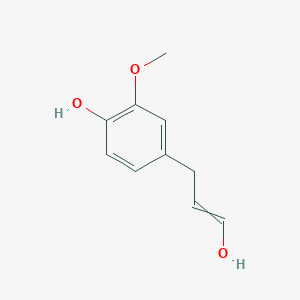
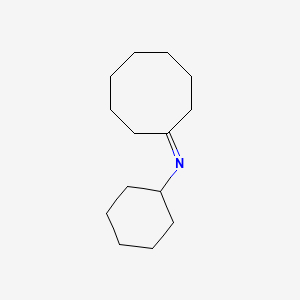
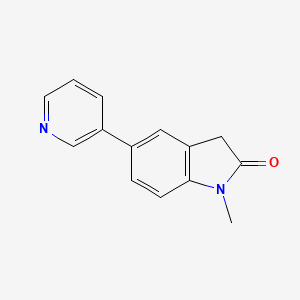
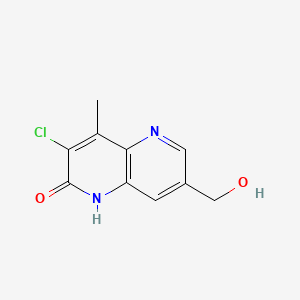
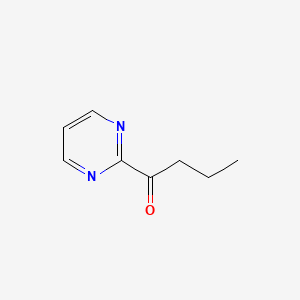
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
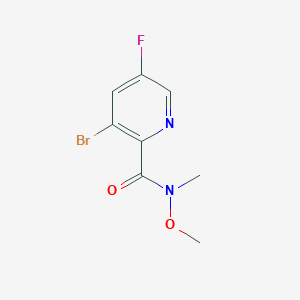
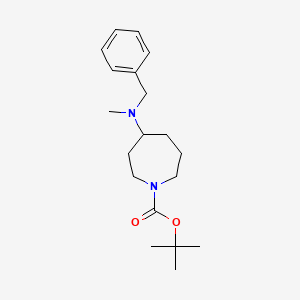
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
